3-Chloro-2-Hydrazino-5-Iodopyridine
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Overview
Description
3-Chloro-2-Hydrazino-5-Iodopyridine is a heterocyclic compound with the molecular formula C₅H₅ClIN₃. It is characterized by the presence of chlorine, iodine, and hydrazine functional groups attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-Hydrazino-5-Iodopyridine typically involves the halogenation of pyridine derivatives followed by hydrazination. One common method includes the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide (DMF) at elevated temperatures to yield 5-chloro-2,3-difluoropyridine. This intermediate can then be further reacted with hydrazine hydrate to introduce the hydrazino group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient halogenation and hydrazination techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-Hydrazino-5-Iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydrazino group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce azo compounds .
Scientific Research Applications
3-Chloro-2-Hydrazino-5-Iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-Hydrazino-5-Iodopyridine involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-Hydrazinylpyridine
- 3-Chloro-5-Iodopyridine
- 2-Chloro-5-Iodopyridine
Uniqueness
3-Chloro-2-Hydrazino-5-Iodopyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a hydrazino group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C5H5ClIN3 |
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Molecular Weight |
269.47 g/mol |
IUPAC Name |
(3-chloro-5-iodopyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClIN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10) |
InChI Key |
BBIXKSCXBRKAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)I |
Origin of Product |
United States |
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